3-Bromo-5-(oxetan-3-yloxy)benzoic acid

Beschreibung

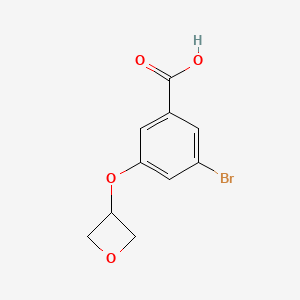

3-Bromo-5-(oxetan-3-yloxy)benzoic acid is a halogenated benzoic acid derivative featuring a bromine substituent at the 3-position and an oxetane ether group at the 5-position of the aromatic ring. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the oxetane group improves solubility and metabolic stability, a feature leveraged in drug design . Benzoic acid derivatives are widely used as preservatives, nonsteroidal anti-inflammatory drugs (e.g., aspirin), and intermediates in organic synthesis .

Eigenschaften

Molekularformel |

C10H9BrO4 |

|---|---|

Molekulargewicht |

273.08 g/mol |

IUPAC-Name |

3-bromo-5-(oxetan-3-yloxy)benzoic acid |

InChI |

InChI=1S/C10H9BrO4/c11-7-1-6(10(12)13)2-8(3-7)15-9-4-14-5-9/h1-3,9H,4-5H2,(H,12,13) |

InChI-Schlüssel |

UEEZYCCZIZEBAD-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CO1)OC2=CC(=CC(=C2)C(=O)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

3-Brom-5-(Oxetan-3-yloxy)benzoesäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Benzoesäureeinheit kann zur Bildung von entsprechenden Carboxylaten oxidiert oder zu Alkoholen reduziert werden.

Kupplungsreaktionen: Die Verbindung kann an Suzuki-Miyaura- und Heck-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriumazid, Kaliumthiolate oder Alkoxide in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Tetrahydrofuran (THF).

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren oder basischen Medien.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.

Kupplungsreaktionen: Palladiumkatalysatoren in Gegenwart von Basen wie Kaliumcarbonat (K2CO3) oder Cäsiumcarbonat (Cs2CO3) in organischen Lösungsmitteln.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Bildung von substituierten Benzoesäuren mit verschiedenen funktionellen Gruppen.

Oxidations- und Reduktionsreaktionen: Bildung von Carboxylaten oder Alkoholen.

Kupplungsreaktionen: Bildung von Biarylverbindungen oder anderen komplexen organischen Molekülen.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(oxetan-3-yloxy)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in organic solvents.

Major Products Formed

Substitution Reactions: Formation of substituted benzoic acids with various functional groups.

Oxidation and Reduction Reactions: Formation of carboxylates or alcohols.

Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1. Antimicrobial and Anticancer Properties:

Research has indicated that 3-Bromo-5-(oxetan-3-yloxy)benzoic acid may possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects. Preliminary studies suggest that compounds with oxetane rings can modulate biological pathways due to their interactions with various biomolecules.

2. Mechanism of Action Studies:

Interaction studies involving this compound often focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to understand the mechanism of action, which could lead to new therapeutic uses.

3. Synthesis of Novel Compounds:

The compound serves as a building block in synthesizing novel pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. The synthesis typically involves several steps, including substitution reactions using reagents like potassium carbonate and reductions with lithium aluminum hydride.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(oxetan-3-yloxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxetane ring contribute to its binding affinity and specificity. The compound may inhibit enzymatic activity by forming covalent bonds with active site residues or by blocking substrate access. The exact pathways and molecular targets depend on the specific application and require further investigation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Extraction Efficiency and Distribution Coefficients of Benzoic Acid Derivatives

*Predictions based on structural analogs:

- The oxetane group may reduce membrane-phase solubility slightly due to steric hindrance, moderating extraction rates .

Toxicity Profiles (QSTR Models)

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives correlate molecular connectivity indices (0JA, 1JA) with oral LD₅₀ in mice .

Table 2: Predicted Acute Toxicity of Selected Compounds

| Compound | 0JA* | 1JA* | Cross-Factor (JB)* | Predicted LD₅₀ (mg/kg) |

|---|---|---|---|---|

| Benzoic acid | 2.10 | 1.78 | 3.74 | 1,700 |

| 4-Hydroxybenzoic acid | 2.45 | 2.01 | 4.92 | 1,200 |

| This compound | 3.02† | 2.54† | 7.67† | ~800–1,000† |

*0JA: Zero-order connectivity index; 1JA: First-order connectivity index; JB = 0JA × 1JA.

†Estimates based on bromine’s electronegativity and oxetane’s steric effects, which increase JB values, correlating with lower LD₅₀ (higher toxicity) .

Antioxidant Activity

Benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acid analogs due to the absence of a conjugated CH=CHCOOH group, which stabilizes free radicals via resonance .

Table 3: Antioxidant Activity Hierarchy

| Compound Type | Antioxidant Activity (Relative to Benzoic Acid) | Key Structural Feature |

|---|---|---|

| Cinnamic acid derivatives | 2–3× higher (e.g., ferulic acid > vanillic acid) | Conjugated CH=CHCOOH group |

| Benzoic acid derivatives | Baseline | – |

| This compound | Likely lower than protocatechuic acid (3 hydroxyls) | Bromine and oxetane disrupt resonance |

Biologische Aktivität

3-Bromo-5-(oxetan-3-yloxy)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H11BrO4

- Molecular Weight : 273.08 g/mol

- CAS Number : 1593006-71-3

The presence of the bromine atom and the oxetane ring in its structure may contribute to its unique biological properties.

Binding Affinity and Mechanisms

Research indicates that this compound exhibits significant binding affinity to various biological targets. Interaction studies have shown that this compound can modulate pathways involved in cellular processes such as apoptosis and differentiation. For instance, it has been noted for its potential role in inducing differentiation in acute myeloid leukemia (AML) cells, suggesting a mechanism that disrupts tubulin dynamics, which is crucial for cell division and growth regulation .

Case Studies

-

Acute Myeloid Leukemia (AML)

- In a study focusing on small molecules that stimulate differentiation in AML cell lines, compounds similar to this compound were identified as having the potential to upregulate CD11b expression and induce morphological changes consistent with differentiation. This was observed across several AML cell lines, including HL-60 and THP-1 .

-

Protein Degradation Pathways

- Another study evaluated benzoic acid derivatives, including those structurally related to this compound, for their ability to enhance protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The findings indicated that these compounds could significantly activate cathepsins B and L, which are critical for protein turnover and cellular homeostasis .

Comparative Biological Activity Table

In Silico Studies

In silico docking studies have suggested that this compound may serve as a putative binder for various enzymes involved in metabolic pathways. These studies are crucial for predicting the compound's interaction with biological macromolecules and understanding its pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.